![molecular formula C18H17NO5 B13071007 N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide is a synthetic organic compound known for its diverse biological activities. It is derived from 3,4-dimethoxyphenylacrylic acid and 2-hydroxybenzamide, combining the properties of both parent compounds. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide typically involves the following steps:
Preparation of (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride: This is achieved by reacting 3,4-dimethoxyphenylacrylic acid with thionyl chloride at elevated temperatures (80°C–90°C) for about 4 hours.
Formation of the final compound: The resulting (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride is then reacted with 2-hydroxybenzamide under suitable conditions to yield (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular protection mechanisms.
Industry: It can be utilized in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride: A precursor in the synthesis of the target compound.
Curcumin and its derivatives: Known for their antioxidant and anti-inflammatory properties.
Chalcone derivatives: Exhibit similar biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide stands out due to its combined structural features, which confer unique biological activities. The presence of both 3,4-dimethoxyphenyl and 2-hydroxybenzamide moieties enhances its ability to interact with multiple biological targets, making it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C18H17NO5 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
N-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)19-18(22)13-5-3-4-6-14(13)20/h3-11,20H,1-2H3,(H,19,21,22)/b10-8+ |
Clé InChI |
XPYHGIFKAQSVSZ-CSKARUKUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
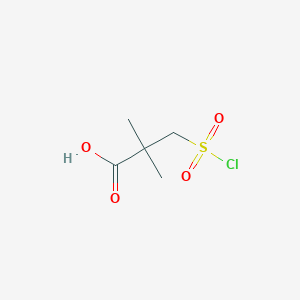
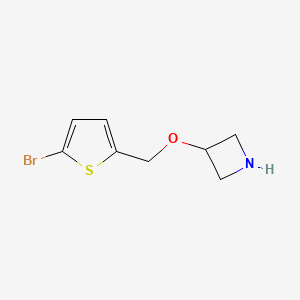
![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
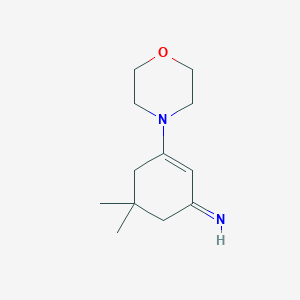

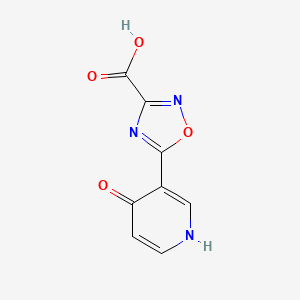
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)


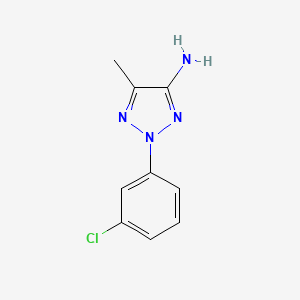
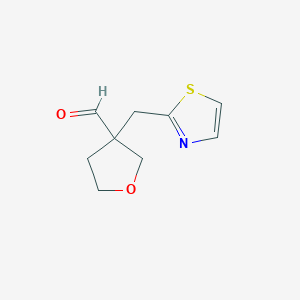
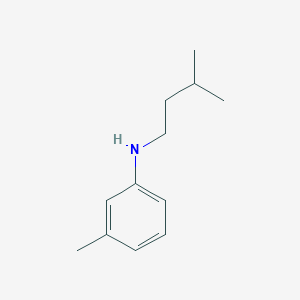
![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
